molecular formula C19H28N2O3S B2433932 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide CAS No. 2034586-91-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide

Cat. No.: B2433932
CAS No.: 2034586-91-7
M. Wt: 364.5
InChI Key: UQXNEUASZYMZNC-UHFFFAOYSA-N
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Description

“N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide” is a synthetic organic compound that features a complex molecular structure It contains a cyclohexene ring, a thiophene ring, and an oxalamide functional group

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c22-13-10-16(17-7-4-14-25-17)9-12-21-19(24)18(23)20-11-8-15-5-2-1-3-6-15/h4-5,7,14,16,22H,1-3,6,8-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXNEUASZYMZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyclohexene derivative: Starting from cyclohexanone, a Wittig reaction can be used to introduce the ethyl group, forming the cyclohexene derivative.

    Synthesis of the thiophene derivative: The thiophene ring can be functionalized with a pentyl chain through a Friedel-Crafts alkylation.

    Coupling reactions: The cyclohexene and thiophene derivatives can be coupled using a suitable linker, such as an oxalamide group, through amide bond formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pentyl chain.

    Reduction: Reduction reactions could target the double bond in the cyclohexene ring.

    Substitution: Substitution reactions might occur at the thiophene ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

    Oxidation products: Ketones or carboxylic acids.

    Reduction products: Saturated cyclohexane derivatives.

    Substitution products: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology and Medicine

    Drug Development: Exploration as a potential therapeutic agent due to its unique structure.

    Biological Probes: Use in studying biological pathways and interactions.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Production: Component in the production of advanced materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(furan-2-yl)pentyl)oxalamide: Similar structure with a furan ring instead of a thiophene ring.

    N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(phenyl)pentyl)oxalamide: Similar structure with a phenyl ring instead of a thiophene ring.

Uniqueness

    Structural Features: The combination of cyclohexene, thiophene, and oxalamide groups is unique and may confer specific chemical and biological properties.

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide, with CAS number 2034482-25-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H28N2O3S
  • Molecular Weight : 364.5 g/mol
  • Structure : The compound features a cyclohexenyl group and a thiophenol moiety, which may influence its biological interactions.

The biological mechanisms through which this compound may exert its effects include:

  • Alkylation of DNA : Similar compounds have demonstrated the ability to alkylate DNA, leading to cytotoxic effects in rapidly dividing cells.
  • Inhibition of Tumor Growth : The presence of hydroxyl and thiophenol groups may enhance the compound's ability to inhibit tumor growth by modulating signaling pathways associated with cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some oxalamide derivatives are known to induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Study 1: Antitumor Efficacy

A study investigating the antitumor efficacy of related oxalamide compounds showed that they significantly increased the lifespan of mice with implanted tumors when administered at non-lethal doses. The study suggested that these compounds could be developed as chemotherapeutic agents due to their selective toxicity towards tumor cells over normal cells.

Study 2: Mechanistic Insights

Another research effort focused on the mechanistic insights into how alkylating agents interact with cellular components. It was found that compounds similar to this compound could disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Data Summary

PropertyValue
Molecular FormulaC19H28N2O3S
Molecular Weight364.5 g/mol
Antitumor ActivityYes (potentially significant)
Mechanisms of ActionAlkylation, ROS generation

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of oxalamide derivatives typically involves coupling cyclohexenyl-ethyl and thiophene-pentyl precursors via an oxalyl chloride intermediate. Key steps include:

  • Acylation : Reacting 2-(cyclohex-1-en-1-yl)ethylamine with oxalyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the N1-acylated intermediate.
  • Nucleophilic Substitution : Introducing the 5-hydroxy-3-(thiophen-2-yl)pentyl moiety via a nucleophilic attack on the activated oxalamide carbonyl group. Refluxing in triethylamine (TEA) as a base and solvent (e.g., 4–6 hours at 80°C) improves yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) isolates the pure product.
    Optimization Tips :
  • Use POCl₃ as a coupling agent to enhance reaction efficiency .
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) to avoid over-reaction.

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. anticancer) of oxalamide derivatives?

Methodological Answer:
Discrepancies may arise from assay conditions, cell lines, or off-target effects. To address this:

  • Comparative Profiling : Conduct parallel assays (e.g., NF-κB inhibition for anti-inflammatory activity; caspase-3 activation for apoptosis induction) using standardized cell models (e.g., RAW 264.7 macrophages vs. HCT-116 colon cancer cells) .
  • Pathway-Specific Inhibitors : Use siRNA knockdown or pharmacological inhibitors (e.g., LY294002 for PI3K/Akt) to isolate mechanisms linked to thiophene or cyclohexenyl moieties .
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing thiophene with furan) to identify pharmacophore contributions .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the oxalamide bridge (δ ~8.5 ppm for NH; ~160 ppm for carbonyl carbons) and thiophene protons (δ ~7.2–7.4 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the cyclohexenyl and pentyl chains.
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~463.5 Da) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures .

Advanced: What strategies can stabilize the cyclohexenyl-ethyl moiety under physiological conditions without compromising bioactivity?

Methodological Answer:

  • Ring Saturation : Hydrogenate the cyclohexene ring to cyclohexane, reducing reactivity while retaining hydrophobicity. Monitor bioactivity via comparative IC₅₀ assays .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the hydroxy-pentyl chain to enhance solubility and delay metabolic degradation .
  • Formulation Optimization : Encapsulate in PEGylated liposomes to shield reactive moieties during systemic circulation .

Basic: How should in vitro assays be designed to evaluate kinase inhibition potential?

Methodological Answer:

  • Kinase Panel Screening : Use recombinant kinases (e.g., EGFR, VEGFR2) in ATP-competitive assays (e.g., ADP-Glo™). Include staurosporine as a positive control .
  • Cellular Validation : Measure phosphorylation levels (e.g., p-ERK in A431 cells) via Western blot.
  • Selectivity Profiling : Compare inhibition profiles with known oxalamide-based kinase inhibitors (e.g., foretinib analogs) to identify off-target effects .

Advanced: Which computational approaches predict binding affinity with thiophene-sensitive receptors?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions between the thiophene moiety and receptors (e.g., adenosine A₂A receptor). Use PDB structures (e.g., 4EIY) for homology modeling .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Simulate binding stability over 100 ns, focusing on π-π stacking (thiophene vs. receptor aromatic residues) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing thiophene with pyridine) to guide SAR .

Basic: How can researchers validate the compound’s purity and stability during storage?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%). Track degradation peaks over time (e.g., 4°C vs. room temperature) .
  • Accelerated Stability Studies : Store under stress conditions (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic (oxalamide cleavage) or oxidative (thiophene ring oxidation) degradation .

Advanced: What analytical methods resolve contradictions in crystallographic vs. solution-phase structural data?

Methodological Answer:

  • Variable-Temperature NMR : Detect conformational flexibility (e.g., cyclohexenyl ring puckering) by analyzing signal splitting at −40°C .
  • Small-Angle X-ray Scattering (SAXS) : Compare solution-phase conformation with crystallographic data to identify aggregation effects .
  • DFT Calculations (Gaussian 16) : Optimize gas-phase and solvated structures (PCM model) to reconcile experimental vs. theoretical bond angles .

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